N-methyl-1-(2-thienyl)-2-aminoethanol
Overview
Description
N-methyl-1-(2-thienyl)-2-aminoethanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as methamphetamine, which is a highly addictive drug. However, in
Scientific Research Applications
Mass Spectrometry Matrix
N-methyl-1-(2-thienyl)-2-aminoethanol, and related compounds, find application as matrices in fast atom bombardment (FAB) mass spectrometry. They are particularly suitable for the mass spectrometry of (bio)organic molecules, such as (per)methylated oligosaccharides and peptides with non-polar side chains (Tip, Versluis, Dallinga, & Heerma, 1990).
Synthesis of Analogues for Bioactivity Research
Thienyl analogs of N-methyl-1-(2-thienyl)-2-aminoethanol have been synthesized for potential biological activity research. These compounds, derived from (R)- and (S)-cyanohydrins, are investigated for their enantiomeric purity and potential biological activities (Effenberger & Eichhorn, 1997).
Oligodeoxyribonucleotide Synthesis
Another application is in oligodeoxyribonucleotide synthesis. The 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite has been used as a monomer for the synthesis of therapeutic oligonucleotides, highlighting the utility of such compounds in genetic research and drug development (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Conformational Analysis in Chemistry
In the field of chemistry, specifically in understanding molecular shapes and interactions, N-methyl-2-aminoethanol has been studied. Its conformational space has been analyzed using both experimental and quantum chemical methods, providing insights into the shape of adrenergic neurotransmitters (Calabrese, Maris, Evangelisti, Piras, Parravicini, & Melandri, 2018).
Colorimetric Sensor Development
N-methyl-1-(2-thienyl)-2-aminoethanol derivatives have also been utilized in the development of colorimetric sensors. These sensors are specifically designed for the selective recognition of certain amino acids, such as cysteine and homocysteine (Zheng, Pu, Liu, Chen, & Dai, 2013).
properties
IUPAC Name |
2-(methylamino)-1-thiophen-2-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-8-5-6(9)7-3-2-4-10-7/h2-4,6,8-9H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHAXDJGOOPGGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263981 | |
Record name | α-[(Methylamino)methyl]-2-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-thienyl)-2-aminoethanol | |
CAS RN |
19313-32-7 | |
Record name | α-[(Methylamino)methyl]-2-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19313-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Methylamino)methyl]-2-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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